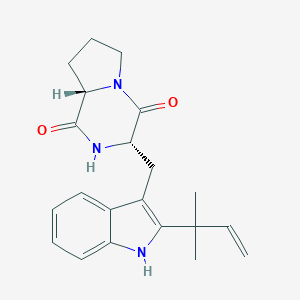
4-(2-(Propylamino)ethyl)indolin-2-one
Descripción general
Descripción
“4-(2-(Propylamino)ethyl)indolin-2-one” is a chemical compound that has been studied for its potential use in the synthesis of dopamine receptor agonists and protein kinase inhibitors . It is a key intermediate in the synthesis of dopaminergic agonists such as ropinirole, a drug used in the treatment of Parkinson’s disease and restless legs syndrome .
Synthesis Analysis
The synthesis of “4-(2-(Propylamino)ethyl)indolin-2-one” starts from commercially available 2-(2-methyl-3-nitrophenyl)acetic acid, which is converted in five steps into the desired target compound . This procedure offers a convenient alternative route to existing methodologies, given its milder reaction conditions, ease of implementation, and its overall yield (59 %) .Molecular Structure Analysis
The molecular formula of “4-(2-(Propylamino)ethyl)indolin-2-one” is C13H18N2O . The average mass is 218.295 Da and the monoisotopic mass is 218.141907 Da .Chemical Reactions Analysis
“4-(2-(Propylamino)ethyl)indolin-2-one” is a synthetic intermediate that can be easily derived from the primary alcohol 2 . It also represents an important building block in the synthesis of two sets of protein kinase inhibitors .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(2-(Propylamino)ethyl)indolin-2-one” include a density of 1.1±0.1 g/cm3, boiling point of 387.7±42.0 °C at 760 mmHg, vapour pressure of 0.0±0.9 mmHg at 25°C, enthalpy of vaporization of 63.7±3.0 kJ/mol, and flash point of 154.2±28.0 °C . It has a molar refractivity of 64.3±0.3 cm3, polar surface area of 41 Å2, and molar volume of 202.2±3.0 cm3 .Aplicaciones Científicas De Investigación
Dopaminergic Agonists
“4-(2-(Propylamino)ethyl)indolin-2-one” is a key intermediate in the synthesis of dopaminergic agonists . Dopaminergic agonists are a class of drugs that are used to treat a variety of disorders.
Treatment of Parkinson’s Disease: One of the main applications of this compound is in the treatment of Parkinson’s disease . Parkinson’s disease is a neurodegenerative disorder that affects predominately dopamine-producing neurons in a specific area of the brain.
Treatment of Restless Legs Syndrome: This compound is also used in the treatment of restless legs syndrome . Restless legs syndrome (RLS) is a condition that causes an uncontrollable urge to move your legs, usually because of an uncomfortable sensation.
Protein Kinase Inhibitors
Another major application of “4-(2-(Propylamino)ethyl)indolin-2-one” is in the synthesis of protein kinase inhibitors . Protein kinases are enzymes that modify other proteins by chemically adding phosphate groups to them (phosphorylation). Inhibiting these enzymes can be a therapeutic strategy in treating diseases such as cancer.
Potential Anticancer Agents: Protein kinase inhibitors such as 5a and 5b, which can be synthesized using “4-(2-(Propylamino)ethyl)indolin-2-one”, are potentially useful as anticancer agents . These inhibitors can block certain proteins that promote cell growth and survival, thereby killing cancer cells or slowing their growth.
Treatment of Bipolar Depression
The compound is also being tested for the treatment of bipolar depression . Bipolar depression is a mental health condition characterized by extreme mood swings that include emotional highs (mania or hypomania) and lows (depression).
Treatment for Cocaine Abuse
Interestingly, “4-(2-(Propylamino)ethyl)indolin-2-one” has also been tested as a treatment for cocaine abuse . It is reported to be effective at reducing the subjective ‘‘rush’’ of and craving for cocaine.
Mecanismo De Acción
Target of Action
The compound 4-(2-(Propylamino)ethyl)indolin-2-one is primarily targeted towards dopamine receptors and protein kinases . Dopamine receptors play a crucial role in the nervous system, affecting a variety of behaviors such as mood, sleep, and cognition. Protein kinases are enzymes that modify other proteins by chemically adding phosphate groups, playing a key role in cell signaling .
Mode of Action
For instance, when interacting with dopamine receptors, it may act as an agonist, mimicking the action of dopamine and stimulating the receptor .
Result of Action
The molecular and cellular effects of 4-(2-(Propylamino)ethyl)indolin-2-one’s action depend on its interaction with its targets. As a dopamine receptor agonist, it can stimulate dopamine receptors, potentially leading to effects such as improved mood or increased motor function . As a protein kinase inhibitor, it can inhibit the activity of protein kinases, potentially leading to effects such as slowed cell growth or induced cell death .
Direcciones Futuras
The future directions of “4-(2-(Propylamino)ethyl)indolin-2-one” could potentially involve further exploration of its use in the synthesis of dopamine receptor agonists and protein kinase inhibitors . As it is a key intermediate in the synthesis of these compounds, advancements in the synthesis process of “4-(2-(Propylamino)ethyl)indolin-2-one” could have significant implications for the development of treatments for conditions such as Parkinson’s disease and restless legs syndrome .
Propiedades
IUPAC Name |
4-[2-(propylamino)ethyl]-1,3-dihydroindol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-2-7-14-8-6-10-4-3-5-12-11(10)9-13(16)15-12/h3-5,14H,2,6-9H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKDWFHAQOZYATG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCCC1=C2CC(=O)NC2=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10439266 | |
| Record name | 4-(2-(Propylamino)ethyl)indolin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10439266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-(Propylamino)ethyl)indolin-2-one | |
CAS RN |
106916-16-9 | |
| Record name | SKF-104557 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106916169 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(2-(Propylamino)ethyl)indolin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10439266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SKF-104557 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K8562SXK3H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![2-({[3,5-Dimethyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methyl}sulfanyl)-1H-benzimidazole](/img/structure/B22625.png)

